molecular formula C19H14O2 B14002410 3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 87937-63-1

3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one

Katalognummer: B14002410
CAS-Nummer: 87937-63-1
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: LIUXHLOQAUHVBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of α-naphthol with ethyl acetoacetate in the presence of sulfuric acid . Another approach includes heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol to yield the desired naphthopyran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

Wirkmechanismus

The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- involves its ability to undergo reversible photochromic reactions. Upon exposure to light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes . This photochromic behavior is harnessed in applications such as molecular switches and smart materials. Additionally, its derivatives can inhibit NAD±dependent histone deacetylase activity, affecting gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- stands out due to its specific photochromic properties and potential as a molecular switch. Its ability to undergo reversible photochromic reactions with high efficiency makes it a valuable compound in the development of smart materials and advanced research applications .

Eigenschaften

CAS-Nummer

87937-63-1

Molekularformel

C19H14O2

Molekulargewicht

274.3 g/mol

IUPAC-Name

3-phenyl-5,6-dihydrobenzo[h]chromen-2-one

InChI

InChI=1S/C19H14O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-9,12H,10-11H2

InChI-Schlüssel

LIUXHLOQAUHVBX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=CC=CC=C31)OC(=O)C(=C2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.